molecular formula C5H7N3S B1425371 5-Cyclopropyl-1,2,4-thiadiazol-3-amine CAS No. 1342142-02-2

5-Cyclopropyl-1,2,4-thiadiazol-3-amine

Cat. No.: B1425371
CAS No.: 1342142-02-2
M. Wt: 141.2 g/mol
InChI Key: RTIQQISXSFOOIK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of thiosemicarbazide derivatives. This reaction can be catalyzed by ferric chloride or acids . The general reaction conditions include:

    Reactants: Thiosemicarbazide derivatives

    Catalysts: Ferric chloride or acids

    Solvents: Commonly used solvents include ethanol or methanol

    Temperature: The reaction is usually carried out at elevated temperatures (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine
  • 5-Hexyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-Cyclopropyl-1,2,4-thiadiazol-3-amine is unique due to its specific cyclopropyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug development and other applications .

Properties

IUPAC Name

5-cyclopropyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIQQISXSFOOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342142-02-2
Record name 5-cyclopropyl-1,2,4-thiadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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